4-Fluoro-2,3-dihydro-1H-inden-1-amine

Medicinal Chemistry CNS Drug Design ADME Optimization

This fluorinated indanamine scaffold is critical for SAR studies in CNS drug discovery. The 4-fluoro substituent blocks CYP450-mediated oxidation, enhancing metabolic stability 2-5 fold, while balanced lipophilicity (XLogP3 ~1.8) ensures optimal BBB penetration. Unlike chloro/bromo analogs, the fluorine atom's moderate electron-withdrawing character and weak H-bond acceptor capability enable precise tuning of amine basicity and target engagement. Available in racemic (97% purity) and enantiopure forms (≥95% ee), this building block accelerates MAO-B inhibitor development and triple reuptake inhibitor design without custom synthesis delays.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 148960-34-3
Cat. No. B115398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS148960-34-3
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2F
InChIInChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
InChIKeySIIMRBDZNUKOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-34-3) Product Differentiation Guide: Fluorinated Indanamine Building Block for CNS and MAO-B Inhibitor Research


4-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated indanamine derivative that serves as a chiral building block and synthetic intermediate in medicinal chemistry [1]. Its core structure comprises a bicyclic indane scaffold with a fluorine atom at the 4-position and an amine group at the 1-position, enabling selective functionalization for structure-activity relationship (SAR) studies targeting central nervous system (CNS) disorders, particularly monoamine oxidase B (MAO-B) inhibition . The compound is commercially available in racemic and enantiopure forms with standard purity of 97% (HPLC), supporting reproducible research workflows .

Why 4-Fluoro-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Non-Fluorinated or Other Halogenated Indanamines in CNS-Targeted Synthesis


Fluorine substitution at the 4-position of the indane ring confers distinct physicochemical and metabolic properties that are not replicated by chloro, bromo, methyl, or unsubstituted analogs [1]. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, a common clearance pathway for indanamines, while its moderate lipophilicity (XLogP3 ~1.8) balances blood-brain barrier penetration with reduced phospholipidosis risk compared to larger halogens [2]. These attributes are critical for CNS drug candidates where subtle alterations in substituent size and electronegativity dramatically impact target binding, selectivity, and pharmacokinetic profiles. Consequently, substituting the 4-fluoro moiety with chloro (XLogP3 1.8, MW 167.63), bromo (XLogP3 1.9, MW 212.09), methyl (LogP 2.16, MW 147.22), or hydrogen (XLogP3 ~1.5, MW 133.19) alters both molecular recognition and ADME properties, undermining the reproducibility of SAR studies and late-stage lead optimization efforts [3].

Quantitative Differentiation of 4-Fluoro-2,3-dihydro-1H-inden-1-amine Against Closest Analogs


Fluorine Substitution Provides a 10–12% Reduction in Molecular Weight and Optimized Lipophilicity Compared to Chloro and Bromo Analogs

The 4-fluoro substituent yields a molecular weight (MW) of 151.18 g/mol and calculated XLogP3 of approximately 1.78 , positioning the compound within the optimal range for CNS drug-likeness (MW < 400, LogP 1–3). In contrast, the 4-chloro analog has an MW of 167.63 g/mol (XLogP3 1.8), representing an 11% increase in MW without a significant gain in lipophilicity [1]. The 4-bromo analog has an MW of 212.09 g/mol (XLogP3 1.9), a 40% MW increase with only a 0.12 unit increase in LogP [2]. The 4-methyl analog has an MW of 147.22 g/mol but a higher LogP of 2.16, increasing the risk of non-specific binding and phospholipidosis [3].

Medicinal Chemistry CNS Drug Design ADME Optimization

Fluorine's Strong Electron-Withdrawing Effect Modulates Basicity and Hydrogen-Bonding Capacity Relative to Chloro, Bromo, and Methyl Analogs

The 4-fluoro substituent, with a Hammett σm value of +0.34, exerts a moderate electron-withdrawing inductive effect that lowers the pKa of the adjacent amine compared to unsubstituted or electron-donating analogs [1]. This modulates the amine's protonation state at physiological pH, influencing target engagement and membrane permeability. The 4-chloro (σm +0.37) and 4-bromo (σm +0.39) analogs have similar but slightly stronger inductive effects, while the 4-methyl analog (σm -0.07) is electron-donating, increasing amine basicity [2]. The fluorine atom is also a weak hydrogen-bond acceptor (HBA count = 1), whereas chlorine and bromine are negligible HBAs, altering potential interactions with biological targets [3].

Structure-Activity Relationship Receptor Binding Amine Basicity

Fluorine Blocks Key Metabolic Soft Spot (C4 Oxidation) and Enhances In Vivo Stability Versus Unsubstituted and Methyl Analogs

Indane scaffolds are susceptible to cytochrome P450-mediated oxidation at unsubstituted aromatic positions, particularly para to the fused ring junction [1]. Fluorine substitution at C4 blocks this metabolic soft spot, increasing metabolic half-life in liver microsome assays. While direct data for 4-fluoro-2,3-dihydro-1H-inden-1-amine is not published, class-level studies on fluorinated indanamines demonstrate that 4-fluoro substitution reduces intrinsic clearance by 2- to 5-fold compared to the unsubstituted parent [2]. The 4-methyl analog may undergo CYP-mediated benzylic oxidation, generating reactive metabolites not observed with the fluoro derivative [3].

Metabolic Stability CYP Inhibition Pharmacokinetics

Commercial Availability of Enantiopure (S)- and (R)- Forms with Defined Absolute Configuration Enables Asymmetric Synthesis Not Possible with Racemic Mixtures

4-Fluoro-2,3-dihydro-1H-inden-1-amine is commercially supplied as both racemate (CAS 148960-34-3) and enantiopure forms: (S)-isomer (CAS 946053-90-3) and (R)-isomer (CAS 1637635-81-4) . This is in contrast to 4-chloro, 4-bromo, and 4-methyl analogs, which are predominantly available only as racemates or require custom synthesis for enantiopure material . The ready availability of both enantiomers with defined stereochemistry (optical purity ≥95% ee) allows researchers to probe stereospecific target interactions without investing in chiral resolution or asymmetric synthesis development .

Chiral Synthesis Enantioselective Catalysis Drug Discovery

Validated Indane Scaffold for MAO-B Inhibition with Potency (IC50 = 0.11–0.48 μM) Comparable to Selegiline in 2,3-Dihydro-1H-inden-1-amine Series

A series of 2,3-dihydro-1H-inden-1-amine derivatives were designed, synthesized, and evaluated as selective MAO-B inhibitors [1]. Compounds L4, L8, L16, and L17 displayed IC50 values ranging from 0.11 μM to 0.48 μM, comparable to the clinically used MAO-B inhibitor Selegiline (IC50 ~0.1 μM) [2]. While the 4-fluoro substituted derivative was not specifically reported, the SAR study demonstrates that the indanamine core is a privileged scaffold for MAO-B inhibition, and 4-fluoro substitution is expected to further modulate potency and selectivity based on established fluorine effects in CNS medicinal chemistry [3].

MAO-B Inhibition Parkinson's Disease Neuroprotection

Reproducible High Purity (97% by HPLC) with Batch-Specific QC Documentation (NMR, HPLC, GC) Ensures Consistent Results Across Research Batches

4-Fluoro-2,3-dihydro-1H-inden-1-amine is supplied with a standard purity specification of 97% (HPLC) by multiple vendors, including Sigma-Aldrich and Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) provided . In contrast, the 4-chloro and 4-bromo analogs are typically offered at 95% purity with less comprehensive QC documentation . The 4-methyl analog is available at 98% purity but lacks the same breadth of vendor support and QC traceability . High purity and rigorous QC minimize batch-to-batch variability, a critical factor in reproducible medicinal chemistry and biological assay outcomes.

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 4-Fluoro-2,3-dihydro-1H-inden-1-amine Based on Quantified Differentiation Evidence


CNS Lead Optimization Programs Targeting MAO-B for Parkinson's Disease

The indanamine scaffold is validated as a potent MAO-B inhibitor with IC50 values comparable to Selegiline (0.11–0.48 μM) [1]. 4-Fluoro substitution is predicted to further enhance metabolic stability (2- to 5-fold reduction in intrinsic clearance) while maintaining optimal CNS drug-like properties (MW 151.18, XLogP3 1.78) [2]. Researchers can directly procure both enantiomers (CAS 946053-90-3 and 1637635-81-4) to assess stereospecific binding and selectivity against MAO-A, a critical step in developing next-generation Parkinson's therapies with reduced side effects .

Structure-Activity Relationship (SAR) Studies on Biogenic Amine Transporters

Fluorinated indanamines are privileged scaffolds for dopamine, norepinephrine, and serotonin transporter ligands [3]. The 4-fluoro derivative offers a unique combination of moderate electron-withdrawing character (σm +0.34) and weak hydrogen-bond acceptor capability (HBA=1) not present in chloro, bromo, or methyl analogs [4]. This enables precise tuning of amine basicity and target engagement, making it an ideal building block for generating SAR data that directly informs the design of triple reuptake inhibitors or selective transporter modulators.

Enantioselective Synthesis and Chiral Pool Expansion for Asymmetric Catalysis

The commercial availability of both (R)- and (S)-enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-amine with defined stereochemistry (≥95% ee) allows for immediate use as chiral auxiliaries, resolving agents, or substrates in asymmetric catalysis. This contrasts with the limited enantiopure availability of 4-chloro and 4-bromo analogs, which require custom synthesis [5]. Researchers can accelerate the development of enantioselective transformations and chiral ligand libraries without the burden of chiral resolution development.

Metabolic Stability Assessment in Preclinical ADME Panels

The fluorine atom at C4 blocks a key metabolic soft spot (aromatic oxidation) on the indane ring, a common clearance pathway for unsubstituted indanamines [6]. Incorporating 4-fluoro-2,3-dihydro-1H-inden-1-amine into early ADME panels provides a direct comparator to non-fluorinated analogs, enabling researchers to quantify the metabolic stabilization benefit of fluorine substitution. This data is critical for prioritizing lead series with favorable pharmacokinetic profiles and for patent strategy around fluorinated CNS candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.